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Compound of Interest

Compound Name:
1-(3-Amino-4-

methylphenyl)ethanone

Cat. No.: B099372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-established three-step synthesis

pathway for 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in the

pharmaceutical and fine chemical industries. The synthesis commences with the Friedel-Crafts

acylation of toluene, followed by a regioselective nitration, and concludes with the reduction of

the nitro group to the desired primary amine. This guide provides detailed experimental

protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its

successful replication and optimization.

I. Synthesis Pathway Overview
The synthesis of 1-(3-Amino-4-methylphenyl)ethanone is efficiently achieved through a

three-step process starting from toluene. The pathway is designed to control regioselectivity

and achieve high yields.
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Toluene 4-MethylacetophenoneStep 1: Friedel-Crafts Acylation Acetyl Chloride,
AlCl₃

3-Nitro-4-methylacetophenone

Step 2: Nitration

HNO₃, H₂SO₄

1-(3-Amino-4-methylphenyl)ethanone

Step 3: Reduction

Sn, HCl

Click to download full resolution via product page

Caption: Three-step synthesis of 1-(3-Amino-4-methylphenyl)ethanone.

II. Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis,

including reaction conditions, yields, and physical properties of the products.

Table 1: Step 1 - Friedel-Crafts Acylation of Toluene
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Parameter Value

Reactants Toluene, Acetyl Chloride, Aluminum Chloride

Solvent Dichloromethane

Temperature 0-5 °C

Reaction Time 1-2 hours

Product 4-Methylacetophenone

Yield 85-95%

Appearance Colorless liquid

Boiling Point 226 °C

Molecular Formula C₉H₁₀O

Molecular Weight 134.18 g/mol

Table 2: Step 2 - Nitration of 4-Methylacetophenone

Parameter Value

Reactants 4-Methylacetophenone, Nitric Acid, Sulfuric Acid

Temperature -5 to 0 °C

Reaction Time 30-60 minutes

Product 3-Nitro-4-methylacetophenone

Yield 55-65%

Appearance Yellow solid

Melting Point 76-78 °C

Molecular Formula C₉H₉NO₃

Molecular Weight 179.17 g/mol

Table 3: Step 3 - Reduction of 3-Nitro-4-methylacetophenone
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Parameter Value

Reactants
3-Nitro-4-methylacetophenone, Tin (granulated),

Hydrochloric Acid

Reaction Time 1.5-2 hours

Product 1-(3-Amino-4-methylphenyl)ethanone

Yield ~70%

Appearance Solid

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

III. Experimental Protocols
Step 1: Synthesis of 4-Methylacetophenone (Friedel-
Crafts Acylation)
This procedure details the acylation of toluene to form 4-methylacetophenone, with reaction

conditions optimized to favor the para-isomer.[1][2]

Materials:

Toluene

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated brine solution (NaCl)
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Anhydrous magnesium sulfate (MgSO₄)

Three-necked round-bottom flask

Dropping funnel

Condenser with a drying tube (e.g., filled with CaCl₂)

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping

funnel, and a condenser fitted with a drying tube.

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous

dichloromethane.

Cool the suspension to 0-5 °C using an ice bath.

In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous

dichloromethane.

Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over

10-15 minutes, maintaining the temperature between 0-5 °C. The mixture should become

homogeneous and may turn bright yellow.

Prepare a solution of toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the

dropping funnel.

Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the

temperature below 10 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for an additional 30 minutes.

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed

ice and concentrated hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer twice with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator to yield the crude product.

Purify the crude 4-methylacetophenone by vacuum distillation.

Step 2: Synthesis of 3-Nitro-4-methylacetophenone
(Nitration)
This protocol is adapted from the nitration of acetophenone and is expected to yield the desired

3-nitro-4-methylacetophenone.[3]

Materials:

4-Methylacetophenone

Concentrated sulfuric acid (H₂SO₄)

Concentrated nitric acid (HNO₃)

Ice-salt bath

Mechanical stirrer

Dropping funnel
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Thermometer

Beaker

Buchner funnel and filter paper

Ethanol, ice-cold

Procedure:

In a flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool

concentrated sulfuric acid to below 0 °C in an ice-salt bath.

Slowly add 4-methylacetophenone (1.0 equivalent) to the cold sulfuric acid while stirring,

ensuring the temperature does not rise above 5 °C.

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric

acid (1.3 equivalents) to concentrated sulfuric acid, while cooling in an ice bath.

Add the cooled nitrating mixture dropwise to the 4-methylacetophenone solution at a rate

that maintains the reaction temperature at or below 0 °C. This addition should take

approximately 45 minutes.

After the addition is complete, continue stirring for an additional 10 minutes.

Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow

solid should precipitate.

Once all the ice has melted, collect the solid product by suction filtration using a Buchner

funnel.

Wash the solid with cold water to remove residual acid, followed by a small amount of ice-

cold ethanol.

Recrystallize the crude product from ethanol to obtain pure 3-nitro-4-methylacetophenone.
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Step 3: Synthesis of 1-(3-Amino-4-
methylphenyl)ethanone (Reduction)
This procedure details the reduction of the nitro group to an amine using tin and hydrochloric

acid, a classic and effective method.[4]

Materials:

3-Nitro-4-methylacetophenone

Tin (Sn), granulated

Concentrated hydrochloric acid (HCl)

40% Sodium hydroxide solution (NaOH)

Reflux condenser

Heating mantle or oil bath

Buchner funnel and filter paper

Ice bath

Activated carbon

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-4-

methylacetophenone (1.0 equivalent) and granulated tin (2.6 equivalents).

Add a mixture of water and concentrated hydrochloric acid.

Heat the mixture to reflux with stirring for 90 minutes.

Cool the reaction mixture and filter to remove any unreacted tin.
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Cool the filtrate in an ice bath and slowly add 40% sodium hydroxide solution with stirring

until the solution is alkaline, which will precipitate the product.

Collect the precipitate by suction filtration and wash it with cold water.

Recrystallize the crude product from water with the addition of activated carbon to obtain

pure 1-(3-Amino-4-methylphenyl)ethanone.

IV. Mandatory Visualization
The following diagram illustrates the experimental workflow for the complete synthesis of 1-(3-
Amino-4-methylphenyl)ethanone.
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Step 1: Friedel-Crafts Acylation

Step 2: Nitration

Step 3: Reduction

Mix Toluene, AcCl, AlCl₃
in DCM at 0-5°C

Stir at RT

Quench with Ice/HCl

Extract with DCM

Wash with H₂O, NaHCO₃, Brine

Dry and Evaporate

Vacuum Distillation

4-Methylacetophenone

Dissolve 4-Methylacetophenone
in cold H₂SO₄

To Next Step

Add HNO₃/H₂SO₄ mix at <0°C

Pour onto Ice

Filter Precipitate

Recrystallize from Ethanol

3-Nitro-4-methylacetophenone

Reflux 3-Nitro-4-methylacetophenone
with Sn and HCl

To Next Step

Filter

Basify with NaOH

Collect Precipitate

Recrystallize from Water

1-(3-Amino-4-methylphenyl)ethanone
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Caption: Experimental workflow for the synthesis of 1-(3-Amino-4-methylphenyl)ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact
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